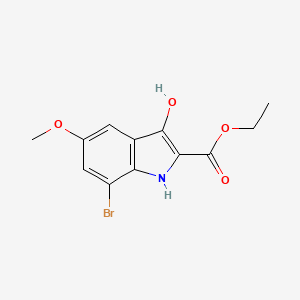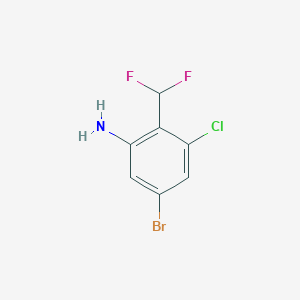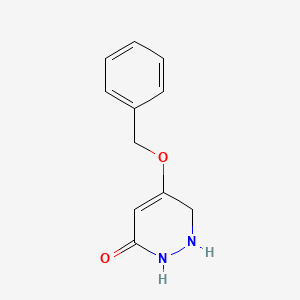
5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one: is an organic compound that belongs to the class of pyridazinones. This compound is characterized by a benzyloxy group attached to the 5th position of a 1,6-dihydropyridazin-3(2H)-one core structure. Pyridazinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. For instance, the hydroxyl group on the pyridazinone can be reacted with benzyl bromide in the presence of a base like potassium carbonate to form the benzyloxy derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.
Biology and Medicine: This compound is explored for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a useful component in various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzyloxy group may enhance its binding affinity to certain molecular targets, contributing to its biological activity.
Comparación Con Compuestos Similares
5-(Methoxy)-1,6-dihydropyridazin-3(2H)-one: Similar structure but with a methoxy group instead of a benzyloxy group.
5-(Ethoxy)-1,6-dihydropyridazin-3(2H)-one: Similar structure but with an ethoxy group.
5-(Phenoxy)-1,6-dihydropyridazin-3(2H)-one: Similar structure but with a phenoxy group.
Uniqueness: 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group may provide enhanced stability and lipophilicity compared to other similar compounds, potentially leading to improved pharmacokinetic properties.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
4-phenylmethoxy-2,3-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H12N2O2/c14-11-6-10(7-12-13-11)15-8-9-4-2-1-3-5-9/h1-6,12H,7-8H2,(H,13,14) |
Clave InChI |
XRLNLAGYTGXWII-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC(=O)NN1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


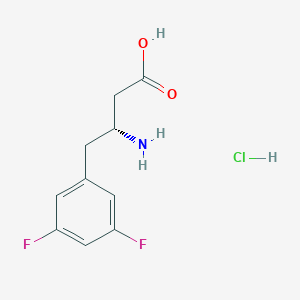

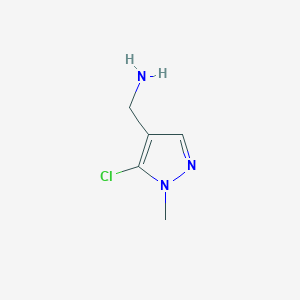
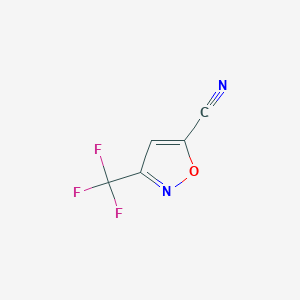
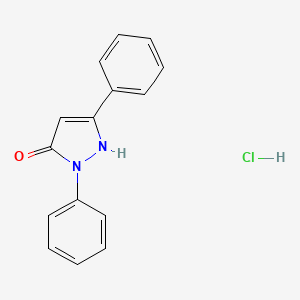
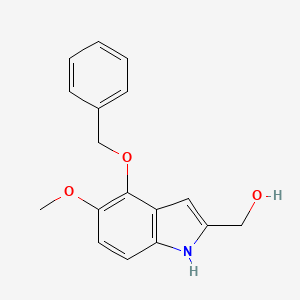
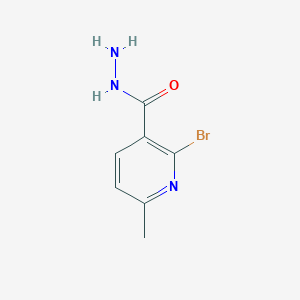


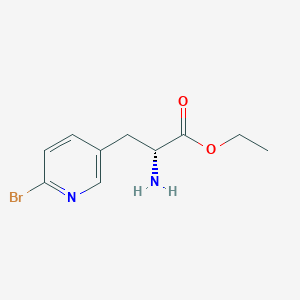
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)
